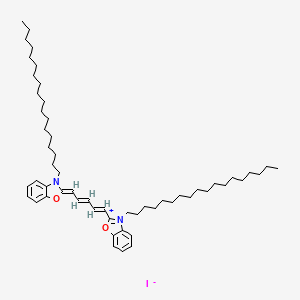
Cy2 DiC18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazolium salts, which are characterized by the presence of a benzoxazole ring system. The long octadecyl chains attached to the benzoxazolium core contribute to its amphiphilic nature, making it useful in various applications, including as a dye and in surface chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole ring system is synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Octadecyl Chains: The octadecyl chains are introduced via alkylation reactions, where the benzoxazole core is treated with octadecyl halides in the presence of a base.
Formation of the Benzoxazolium Salt: The final step involves the quaternization of the benzoxazole nitrogen with an appropriate alkyl iodide, resulting in the formation of the benzoxazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazolium nitrogen.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Aggregation: The amphiphilic nature of the compound allows it to form aggregates, such as micelles, in aqueous solutions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazolium derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzoxazole ring.
科学研究应用
1. Chemistry: Fluorescent Probes
Cy2 DiC18 is widely used as a fluorescent probe in chemical research. Its ability to bind to biomolecules allows researchers to visualize and study molecular interactions in real-time.
2. Biology: Imaging Techniques
In biological research, this compound is employed in fluorescence microscopy and flow cytometry. It labels biomolecules, enabling scientists to track cellular processes and interactions effectively.
3. Medicine: Diagnostic Assays
The compound plays a crucial role in medical diagnostics, particularly in imaging techniques that detect and monitor diseases. Its fluorescent properties enhance the visibility of biological markers.
4. Industry: Biosensors
In industrial applications, this compound is utilized in the development of biosensors and analytical tools that detect specific biomolecules or environmental changes.
This compound exhibits several biological activities that are of interest in pharmacological research:
- Antimicrobial Activity: Studies have shown that cyclic dipeptides can inhibit the growth of bacteria and fungi. For example, derivatives of this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- Antiviral Effects: Research indicates that this compound can interfere with viral replication processes, potentially inhibiting key viral enzymes or blocking viral entry into host cells.
- Anticancer Properties: In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound derivatives against common pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro experiments on human cancer cell lines revealed that this compound induced apoptosis via caspase activation pathways. This suggests its candidacy for further development as an anticancer therapeutic.
Case Study 3: Neuroprotection
Research involving animal models of neurodegeneration showed that administration of this compound improved cognitive function and reduced neuronal loss, indicating its potential for treating neurodegenerative diseases.
作用机制
The mechanism of action of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids, depending on its specific application.
Pathways Involved: In biological systems, it can modulate membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.
相似化合物的比较
Similar Compounds
- Benzothiazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, perchlorate
- N,N’-dioctadecyl thiacyanine perchlorate
- Octadecyl rhodamine B chloride
Uniqueness
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the long octadecyl chains. These features confer distinct amphiphilic properties, making it particularly useful in applications involving surface chemistry and the study of lipid bilayers.
属性
CAS 编号 |
68006-80-4 |
|---|---|
分子式 |
C55H87IN2O2 |
分子量 |
935.2 g/mol |
IUPAC 名称 |
(2Z)-3-octadecyl-2-[(2E,4E)-5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C55H87N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-48-56-50-42-36-38-44-52(50)58-54(56)46-34-33-35-47-55-57(51-43-37-39-45-53(51)59-55)49-41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-39,42-47H,3-32,40-41,48-49H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
HKAANVVRQIPXER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
同义词 |
3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















